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Compound of Interest

Compound Name: 2-Methoxy-5-methylnicotinic acid

Cat. No.: B571803 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data

for 2-Methoxy-5-methylnicotinic acid (CAS No. 1227594-72-0), a substituted pyridine

derivative of interest in medicinal chemistry and organic synthesis. Due to the limited

availability of published experimental spectra for this specific compound, this guide presents

predicted data based on the analysis of its structural features and comparison with related

nicotinic acid derivatives. The information herein serves as a valuable resource for the

characterization and identification of 2-Methoxy-5-methylnicotinic acid.

Chemical Structure and Properties
Systematic Name: 2-Methoxy-5-methylpyridine-3-carboxylic acid

Molecular Formula: C₈H₉NO₃

Molecular Weight: 167.16 g/mol

Predicted Spectroscopic Data
The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared

(IR), and Mass Spectrometry (MS) data for 2-Methoxy-5-methylnicotinic acid. These

predictions are based on established principles of spectroscopy and data from analogous

structures.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~8.1 - 8.3 d 1H H-6 (Aromatic)

~7.9 - 8.1 d 1H H-4 (Aromatic)

~4.0 s 3H OCH₃ (Methoxy)

~2.4 s 3H CH₃ (Methyl)

~11.0 - 13.0 br s 1H
COOH (Carboxylic

Acid)

Table 2: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

Chemical Shift (δ, ppm) Assignment

~165 - 170 C=O (Carboxylic Acid)

~160 - 165 C-2 (C-OCH₃)

~145 - 150 C-6

~135 - 140 C-4

~125 - 130 C-5 (C-CH₃)

~110 - 115 C-3 (C-COOH)

~53 - 56 OCH₃ (Methoxy)

~18 - 22 CH₃ (Methyl)

Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands
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Wavenumber (cm⁻¹) Intensity Assignment

2500-3300 Broad
O-H stretch (Carboxylic acid

dimer)

~3000-3100 Medium C-H stretch (Aromatic)

~2950-3000 Medium C-H stretch (Methyl/Methoxy)

~1700-1730 Strong C=O stretch (Carboxylic acid)

~1580-1610 Medium-Strong
C=C and C=N stretch (Pyridine

ring)

~1450-1480 Medium C-H bend (Methyl)

~1250-1300 Strong C-O stretch (Aryl ether)

~1020-1050 Medium C-O stretch (Methoxy)

Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Fragmentation

m/z Interpretation

167 [M]⁺ (Molecular ion)

152 [M - CH₃]⁺

150 [M - OH]⁺

122 [M - COOH]⁺

108 [M - COOH - CH₂]⁺

Experimental Protocols
The following are detailed, generalized methodologies for acquiring the spectroscopic data

presented above. These protocols are standard for the analysis of solid organic compounds

like 2-Methoxy-5-methylnicotinic acid.
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NMR Spectroscopy
Sample Preparation: Dissolve 5-10 mg of 2-Methoxy-5-methylnicotinic acid in

approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm

NMR tube.

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

¹H NMR Acquisition:

Acquire a one-dimensional proton spectrum.

Typical parameters: 16-32 scans, spectral width of 12-16 ppm, relaxation delay of 1-2

seconds.

Process the data with Fourier transformation, phase correction, and baseline correction.

¹³C NMR Acquisition:

Acquire a proton-decoupled carbon spectrum.

Typical parameters: 1024 or more scans, spectral width of 200-250 ppm, relaxation delay

of 2-5 seconds.

Process the data similarly to the ¹H spectrum.

Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):

Place a small amount of the solid sample directly onto the ATR crystal.

Apply pressure using the anvil to ensure good contact.

Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

Data Acquisition:

Collect a background spectrum of the empty ATR crystal.
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Collect the sample spectrum.

Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

The data is typically collected in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)
Sample Preparation: Dissolve a small amount of the sample (e.g., 1 mg/mL) in a suitable

volatile solvent like methanol or acetonitrile.

Instrumentation: A mass spectrometer with an appropriate ionization source (e.g.,

Electrospray Ionization - ESI or Electron Impact - EI).

Data Acquisition (ESI):

Infuse the sample solution into the ESI source.

Acquire the mass spectrum in positive or negative ion mode.

Typical mass range: m/z 50-500.

Data Acquisition (EI):

Introduce the sample via a direct insertion probe or after separation by Gas

Chromatography (GC).

Use a standard electron energy of 70 eV.

Acquire the mass spectrum over a similar mass range.

Visualization of Analytical Workflow
The following diagram illustrates the logical workflow for the complete spectroscopic

characterization of 2-Methoxy-5-methylnicotinic acid.
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Caption: Workflow for Spectroscopic Analysis.

To cite this document: BenchChem. [Spectroscopic Profile of 2-Methoxy-5-methylnicotinic
Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b571803#spectroscopic-data-of-2-methoxy-5-
methylnicotinic-acid-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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and industry.
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